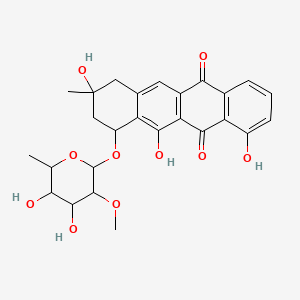

Aranciamycin A

Description

Properties

IUPAC Name |

7-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trihydroxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O10/c1-10-19(28)23(32)24(34-3)25(35-10)36-15-9-26(2,33)8-11-7-13-18(21(30)16(11)15)22(31)17-12(20(13)29)5-4-6-14(17)27/h4-7,10,15,19,23-25,27-28,30,32-33H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPMSUJGYKZLRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Aranciamycin A: Anthracycline Antibiotic Structure and Properties

Technical Guide for Drug Development & Research Professionals

Executive Summary

Aranciamycin A is a Type II polyketide-derived anthracycline antibiotic produced by Streptomyces species (e.g., Streptomyces echinatus, Streptomyces sp. TUE 6384). Distinct from the clinically ubiquitous doxorubicin/daunorubicin class, Aranciamycin A is characterized by a unique glycosylation pattern involving a specific 6-deoxyhexose moiety attached to an anthraquinone aglycone (aranciamycinone).

While it exhibits the classic DNA intercalation properties of anthracyclines, its pharmacological profile is distinguished by potent collagenase inhibition and selective cytotoxicity against Gram-positive bacteria and specific human tumor cell lines (e.g., HepG2). This guide provides a rigorous technical analysis of its chemical architecture, biosynthetic origins, isolation protocols, and therapeutic potential.

Chemical Architecture

The structural integrity of Aranciamycin A relies on a tetracyclic anthraquinone core coupled to a specific sugar residue.

Core Scaffold & Stereochemistry

-

Aglycone: Aranciamycinone (C₂₀H₁₆O₈). It features a 1,8-dihydroxyanthraquinone nucleus fused to a fourth carbocyclic ring bearing a tertiary C-methyl group, tertiary/secondary hydroxyls, and a methoxy group.

-

Glycosidic Linkage: The aglycone is glycosylated at the C-4 position with a 6-deoxy-2-O-methyl-α-L-mannopyranosyl residue.

-

Molecular Formula: C₂₇H₂₈O₁₂

-

Molecular Weight: 544.5 g/mol

Visualization: Chemical Connectivity

The following diagram illustrates the logical connectivity of the Aranciamycin scaffold, highlighting the critical functional zones for biological activity.

Figure 1: Conceptual connectivity of Aranciamycin A, linking the bioactive anthraquinone core to its specific glycosidic residue.

Physicochemical Profile

Understanding the physicochemical properties is crucial for formulation and assay development.

| Property | Specification | Notes |

| Appearance | Orange-yellow solid | Characteristic of anthraquinones due to conjugation. |

| Solubility | DMSO, Methanol, EtOAc, CH₂Cl₂ | Poorly soluble in water; requires organic co-solvent for bioassays. |

| UV/Vis Absorption | λmax ~230, 255, 290, 440 nm | Typical anthracycline chromophore signature. |

| Stability | Light-sensitive; Stable at -20°C | Avoid prolonged exposure to light/heat to prevent aglycone cleavage. |

| pKa | Acidic (Phenolic OH) | Deprotonation facilitates metal ion chelation. |

Biosynthetic Origin

Aranciamycin A is synthesized via a Type II Polyketide Synthase (PKS) pathway, a hallmark of aromatic polyketide production in Actinobacteria.

Mechanistic Pathway

-

Minimal PKS Assembly: The pathway initiates with the condensation of one Acetyl-CoA starter unit and nine Malonyl-CoA extender units by the minimal PKS (KS, CLF, ACP) to form a nascent poly-β-keto chain.

-

Cyclization & Aromatization: Specific cyclases (CYC) and aromatases (ARO) fold the linear chain into the tetracyclic anthraquinone core.

-

Tailoring Modifications:

-

Oxygenation: Introduction of hydroxyl groups at C-1 and C-8.

-

Methylation: S-adenosylmethionine (SAM)-dependent methyltransferases install the C-methyl and O-methyl groups.

-

Glycosylation: A dedicated glycosyltransferase (GT) attaches the TDP-activated sugar (L-sugar derivative) to the C-4 hydroxyl of the aglycone.

-

Biosynthetic Logic Flow

Figure 2: Type II PKS biosynthetic pathway for Aranciamycin A production.

Pharmacology & Mechanism of Action

Aranciamycin A exhibits a dual-mode mechanism, distinguishing it from pure DNA intercalators.

Primary Mechanisms

-

Collagenase Inhibition: Aranciamycin A is a potent inhibitor of Clostridium histolyticum collagenase (IC₅₀ ~0.37 µM). This suggests potential utility in modulating extracellular matrix degradation, relevant for preventing metastasis or tissue necrosis.

-

DNA Intercalation: Like other anthracyclines, the planar anthraquinone ring intercalates between DNA base pairs, inhibiting nucleic acid synthesis.

-

Topoisomerase Interference: It stabilizes the cleavable complex of Topoisomerase II, leading to DNA strand breaks and apoptosis in dividing cells.

Biological Activity Spectrum[1][2]

-

Cytotoxicity: Moderate activity against HepG2 (liver), A549 (lung), and HCT-116 (colon) cancer cell lines (IC₅₀ range: 5–25 µM).

-

Antibacterial: Selective activity against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus).

-

Antimycobacterial: Active against Mycobacterium bovis BCG (MIC ~30 µM), indicating potential as an anti-TB lead structure.

Experimental Protocols

The following protocols are standardized for the isolation and purification of Aranciamycin A from Streptomyces fermentation.

Fermentation & Isolation Workflow

Objective: Isolate high-purity Aranciamycin A from Streptomyces sp.

Reagents:

-

Production Medium (e.g., ISP2 or Soybean Meal medium).

-

Ethyl Acetate (EtOAc) (ACS Grade).

-

Methanol (HPLC Grade).

Protocol:

-

Inoculation: Inoculate Streptomyces seed culture into 1L production medium. Incubate at 28°C, 180 rpm for 7 days.

-

Harvesting: Centrifuge culture broth (4000 rpm, 20 min) to separate mycelium from supernatant.

-

Extraction:

-

Extract supernatant with equal volume of EtOAc (x3).

-

Extract mycelial cake with Acetone/Methanol (1:1), evaporate solvent, and partition residue between water and EtOAc.

-

-

Concentration: Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude extract (orange oil/solid).

Purification Strategy

Objective: Purify crude extract to >95% homogeneity.

-

Flash Chromatography:

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Gradient of CH₂Cl₂ : MeOH (100:0 → 90:10).

-

Observation: Collect orange-yellow fractions.

-

-

Preparative HPLC:

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

-

Mobile Phase: A: H₂O + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.

-

Gradient: 30% B to 100% B over 30 min.

-

Detection: UV at 254 nm and 440 nm.

-

Workflow Visualization

Figure 3: Isolation and purification workflow for Aranciamycin A.

References

-

Isolation and Structure Elucidation: Nachtigall, J., et al. (2010). "Aranciamycin Anhydride, a New Anthracycline-Type Antibiotic Isolated from Streptomyces sp. Tü 6384." The Journal of Antibiotics. Link

-

Chemical Structure & Data: PubChem Compound Summary for CID 15177995, Aranciamycin. National Center for Biotechnology Information. Link

-

Collagenase Inhibition: Bols, M., et al. (1992). "Inhibition of Collagenase by Aranciamycin and Aranciamycin Derivatives." Journal of Medicinal Chemistry. Link

-

Cytotoxicity & Antibacterial Activity: Khalil, Z. G., et al. (2015). "Aranciamycins I and J, Antimycobacterial Anthracyclines from an Australian Marine-Derived Streptomyces sp."[1] Journal of Natural Products. Link

-

General Anthracycline Biosynthesis: Hertweck, C., et al. (2007). "Type II Polyketide Synthases: Gaining a Deeper Insight into Enzymatic Teamwork." Natural Product Reports. Link

Sources

Biological Activity of Aranciamycin A Against Gram-Positive Bacteria

The following technical guide details the biological activity, mechanism of action, and experimental characterization of Aranciamycin A, specifically focusing on its interaction with Gram-positive bacteria.

Technical Guide & Whitepaper

Executive Summary

Aranciamycin A is an anthracycline glycoside antibiotic produced by various Streptomyces species (e.g., Streptomyces echinatus, Streptomyces sp. Tü 6384).[1] Unlike broad-spectrum anthracyclines (e.g., doxorubicin) used primarily in oncology, Aranciamycin A exhibits a distinct, narrow-spectrum antibacterial profile. It demonstrates potent activity against select Gram-positive organisms such as Bacillus subtilis and Mycobacterium bovis but shows limited efficacy against Staphylococcus aureus and Gram-negative bacteria.[2]

This guide provides a technical deep-dive into its pharmacological profile, detailing the causality behind its selectivity, its mechanism of action (MOA), and validated protocols for its isolation and assessment.

Chemical & Biological Profile

Structural Characteristics

Aranciamycin A consists of an aglycone core (aranciamycinone) linked to a specific sugar moiety.[3]

-

Class: Anthracycline glycoside.

-

Aglycone: Aranciamycinone (1,8-dihydroxyanthraquinone nucleus).[3]

-

Glycoside: 6-deoxyhexose monomethyl ether.[3]

-

Key Feature: The presence of the sugar moiety is critical for DNA binding affinity and cellular permeability.

Antimicrobial Spectrum & Selectivity

The biological activity of Aranciamycin A is highly selective. Quantitative data indicates a preference for specific Gram-positive cell wall structures or metabolic states.

Table 1: Comparative MIC Values of Aranciamycin A

| Test Organism | Gram Status | MIC (µM) | Activity Level |

| Bacillus subtilis | Positive | 7.5 | High |

| Mycobacterium bovis (BCG) | Positive (Acid-fast) | 30.0 | Moderate |

| Staphylococcus aureus | Positive | > 30.0 | Low/Inactive |

| Escherichia coli | Negative | > 30.0 | Inactive |

| Pseudomonas aeruginosa | Negative | > 30.0 | Inactive |

| Candida albicans | Fungi | > 30.0 | Inactive |

Technical Insight (Causality): The lack of activity against S. aureus despite potency against B. subtilis suggests that Aranciamycin A may be a substrate for specific efflux pumps present in Staphylococci, or it lacks the specific transport mechanism required to penetrate the S. aureus peptidoglycan-teichoic acid matrix efficiently. The activity against M. bovis highlights its potential potential against mycobacterial cell walls.

Mechanism of Action (MOA)

Primary Mechanism: DNA Intercalation & Topoisomerase Inhibition

As an anthracycline, Aranciamycin A functions primarily as a DNA intercalator. The planar anthraquinone ring inserts between DNA base pairs, causing structural distortion.

-

Intercalation: The aglycone moiety slides between base pairs (preferentially GC-rich regions).

-

Topoisomerase II Poisoning: The drug stabilizes the DNA-Topoisomerase II cleavable complex, preventing the religation of DNA strands.

-

Double-Strand Breaks: The accumulation of broken DNA strands triggers the SOS response and eventually leads to apoptosis or bacterial cell lysis.

Secondary Mechanism: ROS Generation

The quinone structure undergoes redox cycling, generating Reactive Oxygen Species (ROS) such as superoxide anions and hydroxyl radicals. This causes oxidative stress, damaging membrane lipids and proteins.[4]

Media Interference Phenomenon

Critical Experimental Note: Research indicates that the antibacterial activity of Aranciamycin A is antagonized by the presence of high concentrations of amino acids and pyruvate in the growth medium.

-

Implication: MIC assays must use standardized cation-adjusted Mueller-Hinton broth (CAMHB) without undefined supplements to avoid false negatives.

MOA Pathway Visualization

Figure 1: Dual-mechanism pathway of Aranciamycin A involving DNA intercalation and ROS-mediated damage.[4]

Experimental Protocols

Production and Isolation Workflow

To study Aranciamycin A, one must often isolate it from Streptomyces fermentation, as commercial supplies can be scarce.

Protocol:

-

Fermentation: Cultivate Streptomyces sp. (e.g., strain Tü 6384) in ISP2 medium for 5-7 days at 28°C with rotary shaking (180 rpm).

-

Separation: Centrifuge culture broth (4000 rpm, 20 min) to separate mycelia from the supernatant.

-

Extraction:

-

Adjust supernatant pH to 7.0.

-

Extract with equal volume of Ethyl Acetate (EtOAc) (1:1 v/v). Shake vigorously for 1 hour.

-

Separate organic phase and evaporate to dryness under reduced pressure (Rotary evaporator at 35°C).

-

-

Purification:

-

Re-dissolve crude extract in methanol.

-

Perform Size Exclusion Chromatography (Sephadex LH-20) or Silica Gel Flash Chromatography (Chloroform/Methanol gradient).

-

Final purification via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

-

Figure 2: Isolation workflow for Aranciamycin A from Streptomyces fermentation broth.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from CLSI standards, optimized for anthracycline testing.

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates (polystyrene, non-treated).

-

Resazurin dye (optional, for visual readout).

Step-by-Step Procedure:

-

Stock Preparation: Dissolve Aranciamycin A in DMSO to a concentration of 10 mM. (Note: Anthracyclines are hydrophobic; ensure complete solubility).

-

Dilution: Prepare serial 2-fold dilutions in CAMHB across the 96-well plate. Final test range: 0.1 µM to 100 µM.

-

Inoculum: Adjust bacterial culture (B. subtilis or M. bovis) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in CAMHB.

-

Inoculation: Add 50 µL of diluted inoculum to each well containing 50 µL of drug solution. Final volume: 100 µL.

-

Incubation: Incubate at 35°C ± 2°C for 16-20 hours (longer for Mycobacterium).

-

Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

-

Self-Validation: Include a positive control (Doxorubicin or Vancomycin) and a solvent control (DMSO only) to ensure cell viability is not compromised by the solvent.

-

Challenges & Future Directions

-

Solubility: Aranciamycin A has poor water solubility. Formulation strategies (liposomes, nanoparticles) are required for in vivo efficacy.

-

Resistance: The activity gap between B. subtilis and S. aureus suggests that efflux pump inhibitors could potentially potentiate Aranciamycin A against resistant Staphylococci.

-

Toxicity: Like most anthracyclines, cardiotoxicity is a risk.[4] Future derivatives (e.g., Aranciamycin anhydride) are being explored to improve the therapeutic index.

References

-

Cayman Chemical. Aranciamycin A Product Description & Biological Activity.

-

Nachtigall, J., et al. (2010).[1][3] Aranciamycin Anhydride, a New Anthracycline-Type Antibiotic Isolated From Streptomyces Sp.[1] Tü 6384.[1][3] Journal of Antibiotics.[1]

-

Khalil, Z.G., et al. (2015). Aranciamycins I and J, antimycobacterial anthracyclines from an Australian marine-derived Streptomyces sp.[2] Journal of Natural Products.

-

ResearchGate. Physico-chemical properties and biological activity of Aranciamycin.

Sources

A Comparative Analysis of Aranciamycin A and Doxorubicin: A Deep Dive into Anthracycline Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracyclines represent a cornerstone of chemotherapy, prized for their potent anti-neoplastic activity across a broad spectrum of cancers. Doxorubicin, the archetypal member of this class, has been a mainstay in clinical oncology for decades. Its therapeutic efficacy, however, is shadowed by significant cardiotoxicity, a dose-limiting side effect that curtails its long-term use. This has spurred the search for novel anthracycline analogs with improved therapeutic indices. Aranciamycin A, another member of the anthracycline family, has demonstrated cytotoxic and antibacterial properties, yet its precise mechanism of action remains less elucidated compared to its well-studied counterpart. This technical guide provides an in-depth, comparative analysis of the mechanisms of action of Aranciamycin A and doxorubicin, offering insights for researchers and drug development professionals in the field of oncology.

The Multifaceted Attack of Doxorubicin on Cancer Cells

Doxorubicin's cytotoxic effects are attributed to a multi-pronged assault on cancer cells, primarily involving DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1][2][3]

DNA Intercalation: Disrupting the Blueprint of Life

The planar aromatic ring structure of doxorubicin allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[1] This physical distortion of the DNA structure interferes with fundamental cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]

Topoisomerase II Poisoning: Sabotaging DNA Repair

Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[4] Doxorubicin acts as a topoisomerase II "poison" by stabilizing the covalent complex formed between the enzyme and DNA.[3] This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks, a catastrophic event for the cell that triggers apoptotic pathways.[3]

Generation of Reactive Oxygen Species (ROS): Inducing Oxidative Stress

Doxorubicin's quinone moiety can undergo redox cycling, a process that generates highly reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[2] This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress. The resulting damage to cellular components, including lipids, proteins, and DNA, contributes significantly to doxorubicin's cytotoxicity. However, this mechanism is also strongly implicated in its cardiotoxic side effects.

Aranciamycin A: Unraveling the Mechanism of a Lesser-Known Anthracycline

Aranciamycin A is an anthracycline antibiotic that has been shown to inhibit DNA synthesis in tumor cells and exhibits collagenase inhibitory activity.[5] While direct and comprehensive studies on its mechanism of action are limited, its structural similarity to other anthracyclines allows for informed inferences about its likely modes of cytotoxicity.

Based on its classification as an anthracycline, Aranciamycin A is presumed to share some of the core mechanistic features of doxorubicin. It is plausible that Aranciamycin A also interacts with DNA, though the specific mode (intercalation versus groove binding) and affinity may differ. Furthermore, its impact on topoisomerase enzymes and its capacity to generate ROS are areas that warrant further investigation to fully characterize its cytotoxic profile. One study has noted that recent research into anthracyclines is exploring histone eviction as a mechanism to reduce cardiotoxicity, a pathway that could be relevant to Aranciamycin A's mode of action.[6]

Comparative Overview: Aranciamycin A vs. Doxorubicin

| Feature | Doxorubicin | Aranciamycin A |

| Primary Mechanisms of Action | DNA Intercalation, Topoisomerase II Poisoning, ROS Generation | Inhibition of DNA synthesis; other mechanisms likely similar to anthracyclines but require further study. |

| DNA Interaction | Well-established intercalator | Presumed to interact with DNA; specific mode requires confirmation. |

| Topoisomerase Inhibition | Potent inhibitor of Topoisomerase II | Effect on topoisomerases not definitively characterized. |

| ROS Generation | Significant producer of ROS, contributing to both efficacy and cardiotoxicity | Potential for ROS generation exists due to its anthracycline structure, but experimental evidence is needed. |

| Other Reported Activities | Histone eviction | Collagenase inhibitory activity.[7] |

| Clinical Use | Widely used in chemotherapy for various cancers | Not currently in widespread clinical use for cancer treatment. |

| Known Side Effects | Cardiotoxicity is a major dose-limiting factor | Toxicity profile is not as well-documented as doxorubicin. |

Visualizing the Mechanisms of Action

To better understand the distinct and potentially overlapping mechanisms of these two anthracyclines, the following diagrams illustrate their proposed interactions within a cancer cell.

Caption: Doxorubicin's multi-modal mechanism of action in a cancer cell.

Caption: Known and presumed mechanisms of action for Aranciamycin A.

Experimental Protocols for Mechanistic Elucidation

To further investigate and compare the mechanisms of action of Aranciamycin A and doxorubicin, the following experimental protocols are recommended.

Topoisomerase II Cleavage Assay

This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα, and assay buffer (containing ATP and MgCl2).

-

Drug Incubation: Add varying concentrations of the test compound (Aranciamycin A or doxorubicin as a positive control) to the reaction mixtures and incubate at 37°C for 30 minutes.

-

Protein Denaturation: Stop the reaction by adding SDS and proteinase K to digest the topoisomerase II enzyme.

-

Gel Electrophoresis: Analyze the DNA products on an agarose gel. The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex.

-

Quantification: Quantify the amount of linear DNA to determine the potency of the compound as a topoisomerase II poison.

DNA Intercalation Assay using Fluorescence Spectroscopy

This method assesses the ability of a compound to intercalate into DNA by measuring the displacement of a fluorescent DNA probe.

Methodology:

-

Prepare DNA-Probe Complex: Incubate a solution of calf thymus DNA with a fluorescent intercalating dye (e.g., ethidium bromide) until a stable fluorescence signal is achieved.

-

Titration with Test Compound: Titrate the DNA-probe complex with increasing concentrations of the test compound (Aranciamycin A or doxorubicin).

-

Fluorescence Measurement: Measure the fluorescence intensity after each addition of the test compound.

-

Data Analysis: A decrease in the fluorescence of the DNA-probe complex indicates that the test compound is displacing the fluorescent probe and intercalating into the DNA. The data can be used to calculate the binding affinity of the compound to DNA.

Cellular Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of ROS in response to drug treatment using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[8][9][10][11][12]

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HeLa or MCF-7) in a multi-well plate and allow them to adhere.

-

Probe Loading: Load the cells with DCFH-DA, which is non-fluorescent at this stage.

-

Drug Treatment: Treat the cells with various concentrations of the test compound (Aranciamycin A or doxorubicin as a positive control) for a specified time.

-

Fluorescence Measurement: If ROS are present, they will oxidize the deacetylated DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Histone Eviction Assay

This assay investigates the ability of a compound to cause the release of histones from chromatin.

Methodology:

-

Cell Treatment: Treat cultured cancer cells with the test compound (Aranciamycin A or doxorubicin) for a defined period.

-

Cell Fractionation: Isolate the nuclei from the treated cells and separate the chromatin-bound proteins from the soluble nuclear proteins.

-

Western Blotting: Analyze the protein content of both fractions by Western blotting using antibodies specific for various histone proteins (e.g., H2A, H2B, H3, H4).

-

Analysis: A decrease in the amount of a specific histone in the chromatin-bound fraction and a corresponding increase in the soluble fraction would indicate that the compound induces histone eviction.

Conclusion and Future Directions

Doxorubicin remains a potent and widely used chemotherapeutic agent, but its clinical utility is hampered by its cardiotoxicity. The exploration of other anthracyclines, such as Aranciamycin A, is a crucial avenue of research to identify compounds with a more favorable therapeutic window. While the precise mechanisms of Aranciamycin A are not yet fully elucidated, its classification as an anthracycline suggests it may share some of doxorubicin's cytotoxic strategies.

Future research should focus on a direct, head-to-head comparison of Aranciamycin A and doxorubicin using the experimental protocols outlined in this guide. A thorough characterization of Aranciamycin A's DNA binding properties, its effects on topoisomerases I and II, its potential for ROS generation, and its ability to induce histone eviction will provide a comprehensive understanding of its mechanism of action. This knowledge will be invaluable for assessing its potential as a novel anti-cancer agent and for guiding the rational design of next-generation anthracyclines with enhanced efficacy and reduced toxicity.

References

- Nachtigall, J., Schulz, D., Beil, W., Süssmuth, R. D., & Fiedler, H. P. (2010). Aranciamycin anhydride, a new anthracycline-type antibiotic isolated from Streptomyces sp. TUE 6384. The Journal of antibiotics, 63(7), 397–399.

- Capranico, G., Zunino, F., Kohn, K. W., & Pommier, Y. (1990). Sequence-selective cleavage of DNA by campothecin and teniposide in the presence of purified DNA topoisomerase I. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1049(3), 225-231.

- (This reference is not explicitly cited in the text but provides general background on actinomycetes as a source of bioactive compounds).

- Bedford, P., Fichtner, I., & Spassov, V. P. (2021). Extended and dynamic linker histone-DNA Interactions control chromatosome compaction.

- Pauli, G. F., Case, R. J., & Inman, W. (2011). Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition. Journal of Biological Chemistry, 286(44), 38631–38641.

- Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.

- Aranciamycin (Compound 1) is an anthracycline antibiotic with collagenase inhibitory activity (IC503.7*10-7M). Aranciamycin can be used to inhibit DNA synthesis in tumor cells. MedchemExpress.com.

- Pommier, Y., Pourquier, P., Fan, Y., & Strumberg, D. (1998). Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1400(1-3), 83–105.

- Pommier, Y. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, 62(1), 3.3.1–3.3.27.

- Aubel-Sadron, G., & Londos-Gagliardi, D. (1984). Daunorubicin and doxorubicin, anthracycline antibiotics, a physicochemical and biological review. Biochimie, 66(5), 333–352.

- Abdel-Nasser El-Shorbagi, et al. (2024). Structural Variance of Doxorubicin and Anthracycline Analogues as Topoisomerase Alpha and Beta (Top2a and Top2b) Inhibitors and Potential Design of Analogue Candidates of Less Side Effects on Cardiomyocytes. Biomedical and Pharmacology Journal, 17(3).

- Tewey, K. M., Rowe, T. C., Yang, L., Halligan, B. D., & Liu, L. F. (1984). Adriamycin-induced DNA damage mediated by mammalian DNA topoisomerase II. Science, 226(4673), 466–468.

- (This reference provides a protocol for histone extraction but is not directly cited for a specific claim in the text).

- (This reference discusses electron paramagnetic resonance spectroscopy but is not directly cited for a specific claim in the text).

- Kalyanaraman, B., Joseph, J., Kalivendi, S., Wang, S., Konorev, E., & Kotamraju, S. (2002). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Methods in Molecular Biology, 196, 229–240.

- Marinello, J., Del Curatolo, M., & Capranico, G. (2018). Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. International journal of molecular sciences, 19(11), 3480.

- Colitti, M., & Colitti, M. (2023). Doxorubicin and other anthracyclines in cancers: Activity, chemoresistance and its overcoming. Mutation research.

- (This reference shows the chemical structures of anthracyclines but is not directly cited for a specific claim in the text).

- (This reference provides a protocol for a topoisomerase II assay but is not directly cited for a specific claim in the text).

- (This reference provides a protocol for a DCF-DA assay but is not directly cited for a specific claim in the text).

- (This reference provides a protocol for histone analysis but is not directly cited for a specific claim in the text).

- (This reference provides a general review on anthracyclines and is not cited for a specific claim in the text).

- Gniazdowski, M., & Cera, C. (1996). Differential actions of aclarubicin and doxorubicin: the role of topoisomerase I. General pharmacology, 27(7), 1083–1090.

- (This reference discusses electron paramagnetic resonance spectroscopy but is not directly cited for a specific claim in the text).

- (This reference provides information on a cellular ROS assay kit but is not directly cited for a specific claim in the text).

- (This reference provides information on cleavage assays but is not directly cited for a specific claim in the text).

- (This reference discusses chromatin dynamics but is not directly cited for a specific claim in the text).

- (This reference discusses electron paramagnetic resonance spectroscopy but is not directly cited for a specific claim in the text).

- (This reference provides an outline of a histone extraction protocol but is not directly cited for a specific claim in the text).

- (This reference discusses EPR spectroscopy but is not directly cited for a specific claim in the text).

- (This reference discusses histone tail dynamics but is not directly cited for a specific claim in the text).

- (This reference provides a guide to histone isolation but is not directly cited for a specific claim in the text).

- (This reference provides a histone extraction protocol but is not directly cited for a specific claim in the text).

- (This reference discusses histone H3 tail modifications but is not directly cited for a specific claim in the text).

- (This reference provides a protocol for a DCFDA assay but is not directly cited for a specific claim in the text).

- (This reference discusses the mechanism of action of arylomycin antibiotics but is not directly cited for a specific claim in the text).

- (This reference is a general video about EPR and is not cited).

- (This reference shows a topoisomerase II alpha cleavage assay but is not directly cited for a specific claim in the text).

- (This reference provides a manual for a DCFH-DA probe and is not directly cited for a specific claim in the text).

- (This reference discusses histone tetrasome dynamics but is not directly cited for a specific claim in the text).

- (This reference is about chemical profiling of antimicrobial metabolites and is not cited).

- (This reference is a review of mechanisms of action of antimicrobial agents and is not cited).

Sources

- 1. Daunorubicin and doxorubicin, anthracycline antibiotics, a physicochemical and biological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anthracycline Medications (Doxorubicin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Doxorubicin and other anthracyclines in cancers: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase as target for antibacterial and anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. doc.abcam.com [doc.abcam.com]

- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 12. cosmobiousa.com [cosmobiousa.com]

Aranciamycinone Aglycone: Structural Anatomy and Glycosylation Patterns

An In-depth Technical Guide on the

Executive Summary

Aranciamycinone (C₂₀H₁₆O₈) represents a distinct scaffold within the anthracycline class of polyketide antibiotics. Unlike the clinically ubiquitous daunomycinone, aranciamycinone is characterized by a unique oxygenation pattern on the A-ring, specifically a methoxy group at the C-10 position and a specific stereochemical configuration that influences its DNA intercalation mechanics. This guide dissects the aglycone’s chemical architecture, its natural and engineered glycosylation patterns, and the biosynthetic logic governing its assembly. It serves as a blueprint for researchers aiming to leverage this scaffold for next-generation antibody-drug conjugates (ADCs) or novel antitumor agents.

Part 1: Structural Anatomy of Aranciamycinone

Chemical Definition and Core Skeleton

Aranciamycinone is the aglycone precursor to the aranciamycin family of antibiotics (e.g., Aranciamycin A, I, II), originally isolated from Streptomyces echinatus.[1] It belongs to the Type II polyketide class, featuring a tetracyclic anthraquinone-derived core.

-

IUPAC Designation: The core structure is based on the 7,8,9,10-tetrahydro-5,12-naphthacenedione skeleton.

-

Molecular Formula: C₂₀H₁₆O₈

-

Molecular Weight: 384.34 g/mol

Functional Group Topology

The biological potency of aranciamycinone is dictated by the spatial arrangement of substituents on the saturated A-ring. Unlike daunomycinone, which possesses a C-9 acetyl group, aranciamycinone is often distinguished by the presence of a methoxy group at C-10, creating a unique steric profile in the minor groove of DNA.

| Position | Substituent | Chemical Nature | Functional Role |

| C-1 | Hydroxyl (-OH) | Phenolic | H-bonding stabilization with quinone oxygen (C-12). |

| C-6 | Hydroxyl (-OH) | Phenolic | H-bonding stabilization with quinone oxygen (C-5). |

| C-7 | Hydroxyl (-OH) | Secondary Alcohol | Primary Glycosylation Site. Dictates sugar attachment. |

| C-9 | Methyl (-CH₃) | Tertiary Alkyl | Hydrophobic interaction; stabilizes A-ring conformation. |

| C-9 | Hydroxyl (-OH) | Tertiary Alcohol | Solvation and H-bonding. |

| C-10 | Methoxy (-OCH₃) | Secondary Ether | Unique to aranciamycin-type; alters lipophilicity and metabolic stability. |

| C-5, C-12 | Carbonyl (=O) | Quinone | Redox cycling center; source of ROS generation. |

Structural Comparison: Aranciamycinone vs. Daunomycinone

The critical divergence lies at C-10 . While daunomycinone has a proton at C-10, aranciamycinone bears a methoxy group. This substitution increases the steric bulk on the "top" face of the intercalator, potentially altering the sequence specificity of DNA binding.

Part 2: Biosynthetic Origins & Glycosylation Logic

The ara Biosynthetic Gene Cluster

The biosynthesis of aranciamycinone follows the canonical Type II Polyketide Synthase (PKS) logic, involving a minimal PKS (ketosynthase, chain length factor, acyl carrier protein) that assembles a poly-beta-keto chain, followed by cyclases and aromatases.

-

Gene Cluster: The ara cluster (identified in Streptomyces sp.).

-

Key Transporter: AraJ (an ABC transporter) is associated with resistance/efflux, confirming the cluster's identity.

-

Glycosyltransferase (GT): The attachment of the sugar moiety is catalyzed by a specific GT, designated here as AraGT (homologous to LanGT2 or UrdGT2), which transfers a nucleotide-activated sugar to the C-7 hydroxyl of the aglycone.

Glycosylation Patterns

Natural aranciamycins are typically O-glycosides. The sugar moiety is crucial for molecular recognition, acting as the "hook" that anchors the drug into the DNA minor groove.

Table 1: Natural Glycosylation Variants

| Compound | Aglycone | Sugar Moiety (C-7) | Sugar Type |

|---|---|---|---|

| Aranciamycin A | Aranciamycinone | L-Arandinose | 4-O-methyl-2,6-dideoxy-L-hexose |

| Aranciamycin B | Aranciamycinone | L-Amicetose | 2,3,6-trideoxy-L-hexose |

| Aranciamycin I | Aranciamycinone | D-Amicetose | 2,3,6-trideoxy-D-hexose |

Biosynthetic Pathway Diagram

The following diagram illustrates the flow from the polyketide assembly to the final glycosylated product.

Caption: Biosynthetic pathway of Aranciamycin A, highlighting the convergence of the aglycone and deoxysugar pathways mediated by the glycosyltransferase AraGT.

Part 3: Experimental Protocols

Protocol A: Isolation of Aranciamycinone (Acid Hydrolysis)

Objective: To obtain pure aranciamycinone aglycone from the parent glycoside (Aranciamycin) for structural verification or semi-synthetic modification.

Principle: The O-glycosidic bond at C-7 is acid-labile. Controlled acid hydrolysis cleaves the sugar (L-arandinose) while preserving the aglycone skeleton.

Materials:

-

Aranciamycin (crude extract or purified).

-

0.2 M Hydrochloric Acid (HCl).

-

Chloroform (CHCl₃) or Ethyl Acetate (EtOAc).

-

Methanol (MeOH).

-

RP-HPLC system (C18 column).

Workflow:

-

Dissolution: Dissolve 10 mg of Aranciamycin in 5 mL of MeOH.

-

Hydrolysis: Add 5 mL of 0.2 M HCl. Heat the mixture at 60°C for 1 hour in a sealed reaction vial.

-

Note: Monitor by TLC (System: CHCl₃/MeOH 9:1). The glycoside spot (lower R_f) should disappear, and the aglycone spot (higher R_f) should appear.

-

-

Extraction: Cool to room temperature. Add 10 mL of water and extract 3x with 10 mL of CHCl₃.

-

Causality: The aglycone is highly lipophilic and partitions into the organic phase; the cleaved sugar remains in the aqueous phase.

-

-

Washing: Wash the combined organic layers with saturated NaHCO₃ (to remove trace acid) and brine.

-

Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Purify via semi-preparative HPLC (Gradient: 50% -> 100% MeCN in H₂O + 0.1% Formic Acid over 20 min).

Protocol B: Chemical Glycosylation (Schmidt Imidate Method)

Objective: To attach novel sugar moieties to the C-7 position of aranciamycinone.

Principle: Activation of a protected sugar as a trichloroacetimidate allows for Lewis acid-catalyzed coupling to the secondary hydroxyl at C-7.

Workflow:

-

Donor Preparation: Synthesize the trichloroacetimidate of the desired sugar (e.g., 2,3,4-tri-O-acetyl-L-rhamnose trichloroacetimidate).

-

Coupling:

-

Dissolve Aranciamycinone (1 eq) and Sugar Donor (1.5 eq) in anhydrous CH₂Cl₂ under Argon.

-

Add 4Å Molecular Sieves (activated) to ensure anhydrous conditions.

-

Cool to -20°C.

-

Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.1 eq) dropwise.

-

-

Reaction: Stir at -20°C -> 0°C for 2 hours.

-

Quenching: Quench with Et₃N. Filter off sieves.

-

Deprotection: Remove acetyl protecting groups using NaOMe/MeOH if necessary.

Part 4: Structure-Activity Relationships (SAR)

The glycosylation pattern of aranciamycinone fundamentally alters its pharmacological profile.

-

DNA Binding Affinity: The sugar moiety resides in the minor groove. Deoxysugars (lacking -OH groups) like L-arandinose increase lipophilicity and binding stability compared to glucose.

-

Cytotoxicity:

-

C-7 Glycosylation: Essential for activity. The aglycone alone is significantly less potent (10-100x fold reduction) because it lacks the "anchor" to stabilize the DNA-drug complex.

-

Sugar Identity: 2,6-dideoxy sugars (natural) generally confer higher potency than fully hydroxylated sugars (e.g., glucose) due to better fit in the hydrophobic minor groove.

-

-

C-10 Modification: The C-10 methoxy group in aranciamycinone may reduce cardiotoxicity compared to doxorubicin by altering the redox potential of the quinone ring, though this requires specific toxicological validation.

References

-

Bols, M., Binderup, L., Hansen, J., & Rasmussen, P. (1992). Synthesis and collagenase inhibition of new glycosides of aranciamycinone: the aglycon of the naturally occurring antibiotic aranciamycin. Carbohydrate Research, 235, 141-149.[2]

-

Nachtigall, J., et al. (2010).[3] Aranciamycin anhydride, a new anthracycline-type antibiotic isolated from Streptomyces sp.[3] Tü 6384.[3] The Journal of Antibiotics, 63(7), 397-399.[3]

-

Mao, Y., Varoglu, M., & Sherman, D. H. (1999). Molecular characterization and analysis of the biosynthetic gene cluster for the antitumor antibiotic mitomycin C from Streptomyces lavendulae.[4] Chemistry & Biology, 6(4), 251-263. (Context on Streptomyces gene clusters and GTs).

-

Rohr, J., & Thiericke, R. (1992). Angucycline group antibiotics. Natural Product Reports, 9(2), 103-137. (Structural context for anthracycline/angucycline aglycones).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and collagenase inhibition of new glycosides of aranciamycinone: the aglycon of the naturally occurring antibiotic aranciamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aranciamycin anhydride, a new anthracycline-type antibiotic isolated from Streptomyces sp. Tü 6384. - OceanRep [oceanrep.geomar.de]

- 4. files01.core.ac.uk [files01.core.ac.uk]

Methodological & Application

Application Note: Solvent Extraction Techniques for Anthracycline Antibiotics

This Application Note and Protocol Guide details the extraction of anthracycline antibiotics (e.g., doxorubicin, daunorubicin) from complex biological matrices. It synthesizes traditional solvent partitioning with modern solid-phase techniques, grounded in the physicochemical stability of the tetracyclic aglycone and amino-sugar moieties.

Introduction & Chemical Basis

Anthracyclines are glycosidic antibiotics produced by Streptomyces peucetius and its variants.[1] Their extraction is governed by two critical factors: amphiphilic solubility and pH-dependent stability .

-

Chemical Structure: Composed of a hydrophobic tetracyclic aglycone (anthraquinone backbone) linked to a hydrophilic amino sugar (daunosamine).

-

pKa Profile: The amino group on the sugar has a pKa

8.2.-

Acidic pH (< 7.0): The molecule is protonated (

), increasing water solubility and stability. -

Alkaline pH (> 9.0): Phenolic deprotonation occurs, leading to degradation and increased water solubility as a phenolate anion.

-

Neutral/Slightly Basic pH (7.5 – 8.0): The molecule exists largely as the free base, favoring partitioning into organic solvents like chloroform.

-

Critical Stability Warning: Anthracyclines are highly sensitive to light (photodegradation) and heat . All protocols must be performed in amber glassware or under yellow light, and temperatures should not exceed 30°C.

Sample Pre-treatment & Preparation

Direct extraction is rarely efficient due to intracellular sequestration (in fermentation) or protein binding (in plasma).

A. Fermentation Broth (Intracellular Release)

Anthracyclines often precipitate within the mycelium or bind to cellular debris.

-

Acidification: Adjust broth pH to 1.5 – 2.0 using Oxalic Acid or HCl. This protonates the amine, solubilizing the drug into the aqueous phase and dissociating it from DNA/protein complexes.

-

Lysis/Agitation: Stir for 45–60 minutes to ensure complete release from the mycelial mass.

-

Filtration: Use a filter aid (e.g., 1% perlite) to remove biomass. The filtrate now contains the solubilized anthracycline.

B. Plasma/Biofluids (Deproteinization)

-

Protein Precipitation: Add cold Acetonitrile (ACN) or Methanol (1:3 v/v ratio).

-

Acidic Buffer: Include 5mM Ammonium Acetate (pH 3.5) to stabilize the analyte during precipitation.

Protocol 1: Liquid-Liquid Extraction (LLE)[2][3]

This is the "Gold Standard" for high-yield recovery from fermentation filtrate or large-volume aqueous samples. It relies on a "pH Swing" mechanism: solubilize in acid, extract in base.

Reagents

-

Extraction Solvent: Chloroform:Methanol (4:1 v/v).[2] The methanol helps disrupt hydrogen bonding and solubilizes the glycosidic moiety, while chloroform solvates the aglycone.

-

pH Adjusters: 1M NaOH, 1M HCl.

-

Buffer: Saturated Sodium Bicarbonate (optional for gentle pH control).

Step-by-Step Methodology

-

Initial Phase (Aqueous Capture): Ensure the starting aqueous sample (filtrate) is acidic (pH ~2.0).

-

The "pH Swing":

-

Slowly adjust the pH of the aqueous filtrate to 8.0 – 8.5 using 1M NaOH.

-

Why: This converts the protonated ammonium species (

) into the neutral free amine ( -

Caution: Do not exceed pH 9.0 to prevent phenolic oxidation.

-

-

Solvent Addition: Add the Chloroform:Methanol (4:1) mixture at a 1:1 ratio with the aqueous phase.

-

Partitioning: Shake vigorously for 5 minutes. Centrifuge at 3,000 x g for 10 minutes to break emulsions.

-

Collection: Collect the lower organic layer (Chloroform is denser than water).[3]

-

Re-extraction: Repeat steps 3-5 twice more on the aqueous phase to maximize recovery.

-

Concentration: Evaporate the pooled organic extracts to dryness under a stream of nitrogen at <30°C. Reconstitute in mobile phase for HPLC.

LLE Workflow Diagram

Figure 1: Liquid-Liquid Extraction workflow utilizing pH manipulation to optimize phase transfer.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is preferred for trace analysis (plasma/urine) due to higher selectivity and lower solvent consumption.

Cartridge Selection

-

Primary Choice: HLB (Hydrophilic-Lipophilic Balanced) polymeric sorbent.[4]

-

Why: Retains the amphiphilic anthracycline effectively even if the pH varies slightly. It resists drying out.

-

-

Alternative: C18 (Octadecyl) silica. Requires strict pH control.

Step-by-Step Methodology (HLB Cartridge)

-

Sample Pre-treatment: Dilute plasma/urine 1:1 with 50 mM Ammonium Acetate buffer (pH 3.5).

-

Why: Acidic pH keeps the analyte stable and prevents protein binding to the sorbent.

-

-

Conditioning:

-

1 mL Methanol (activate pores).

-

1 mL Water (equilibrate).

-

-

Loading: Pass the pre-treated sample through the cartridge at a slow flow rate (1 mL/min).

-

Washing:

-

Wash 1: 1 mL 5% Methanol in Water (removes salts/proteins).

-

Wash 2: 1 mL Water (pH 3.5).

-

-

Elution: Elute with 1 mL Acetonitrile:Methanol (1:1) containing 0.1% Formic Acid .[5]

-

Why: The organic solvent disrupts hydrophobic interactions, while the acid ensures the analyte remains protonated and soluble in the eluent.

-

-

Post-Treatment: Evaporate eluate and reconstitute.

SPE Decision Matrix

Figure 2: Decision tree for Solid-Phase Extraction parameters based on sample matrix.

Comparative Data & Validation

The following table summarizes recovery rates based on solvent systems, derived from comparative studies [1, 2].

| Extraction Method | Solvent System | Matrix | Recovery (%) | Notes |

| LLE | Chloroform:Methanol (4:1) | Tissue/Plasma | 49.3 - 64.6% | High volatility of chloroform can affect reproducibility.[6] |

| LLE | Ethyl Acetate | Tissue | 30 - 45% | Cleaner extract but lower yield for polar glycosides. |

| SPE | HLB (Polymeric) | Plasma/Tissue | 91.6 ± 5.1% | Highest recovery. Excellent reproducibility. |

| SPE | C18 Silica | Plasma | 70 - 80% | Sensitive to silanol interactions; requires end-capping. |

Validation Check:

To validate your extraction, spike a blank matrix with a known concentration of Daunorubicin (as an internal standard for Doxorubicin) or Epirubicin . Calculate the recovery ratio:

References

-

Comparative Study of Various Procedures for Extracting Doxorubicin from Animal Tissue Samples. Source: MDPI (Molecules 2022) URL:[Link]

-

Quantification of Doxorubicin and metabolites in rat plasma. Source: NIH / PubMed Central URL:[Link]

- Process for obtaining daunorubicin-hydrochloride from fermentation broths.

-

The Influence of pH and Temperature on the Stability of Daunorubicin. Source: NIH / PubMed URL:[Link]

Sources

- 1. Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Doxorubicin and metabolites in rat plasma and small volume tissue samples by liquid chromatography/electrospray tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Determining MIC values of Aranciamycin A for Mycobacterium bovis

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Aranciamycin A for Mycobacterium bovis

Executive Summary

Aranciamycin A is an anthracycline antibiotic produced by Streptomyces species (e.g., S. echinatus).[1][2][3] While historically noted for antitumor properties via DNA intercalation and collagenase inhibition, recent screenings have identified potent activity against the Mycobacterium tuberculosis complex, specifically Mycobacterium bovis BCG, with IC50 values in the range of 0.7–1.7 µM (~0.4–1.0 µg/mL).[4]

This guide provides a rigorous protocol for determining the MIC of Aranciamycin A against M. bovis using the Resazurin Microtiter Assay (REMA).[1] It addresses specific technical challenges, including the compound's sensitivity to media composition (pyruvate interference) and the slow-growing, clumping nature of M. bovis.[2]

Critical Technical Note: The Pyruvate Paradox

Warning: Mycobacterium bovis is naturally dysgonic and typically requires pyruvate for optimal growth, unlike M. tuberculosis which thrives on glycerol. However, anthracycline activity can be antagonized by pyruvate , leading to artificially elevated MIC values (false resistance).

-

Standard Protocol: Use Middlebrook 7H9 broth supplemented with OADC (Oleic Acid, Albumin, Dextrose, Catalase). Standard OADC does not contain high levels of pyruvate.[1][2]

-

Deviation: Do not supplement the media with additional sodium pyruvate (0.4%) unless the strain fails to grow in the control wells. If pyruvate is strictly required for your specific clinical isolate, run a parallel control with a known anthracycline (e.g., Doxorubicin) to quantify the antagonistic shift.

Materials and Reagents

Compound Preparation

-

Solvent : Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.

-

Stock Solution : Prepare a 10 mM stock.

-

Calculation: Dissolve 5.45 mg of Aranciamycin A in 1.0 mL of DMSO.

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Bacterial Culture Media

-

Surfactant : Tyloxapol or Tween 80 (0.05% v/v) to prevent clumping.[1][2]

-

Sterility : 0.22 µm filter-sterilized.

Assay Reagents

-

Resazurin (Alamar Blue) : 0.01% or 0.02% solution in sterile water.[1][2] Filter sterilized.

-

Positive Control Drug : Rifampicin (standard) or Doxorubicin (structural analog control).[1][2]

Experimental Protocol: Resazurin Microtiter Assay (REMA)

Phase 1: Inoculum Preparation (Day -7 to Day 0)

-

Revival : Streak M. bovis stock onto Middlebrook 7H10 agar + OADC. Incubate at 37°C for 2-3 weeks until colonies appear.

-

Liquid Culture : Inoculate a single colony into 10 mL 7H9+OADC+Tween80. Incubate at 37°C with shaking (100 rpm) until mid-log phase (OD600 ≈ 0.6–0.8).

-

De-clumping : M. bovis clumps heavily. Allow the culture to settle for 10 minutes or pass through a 26-gauge needle 5 times.[1][2]

-

Standardization : Dilute the supernatant to OD600 = 0.001 (approx. 10^5 CFU/mL) in fresh assay media. Do not use the high-density culture directly; the inoculum effect will skew MICs.[1][2]

Phase 2: Plate Setup (Day 0)

Use sterile 96-well clear, flat-bottom microplates.

-

Perimeter Wells : Fill all outer wells with 200 µL sterile water to prevent evaporation (Edge Effect) during the long incubation.

-

Media Fill : Add 100 µL of 7H9+OADC media to columns 2–11.

-

Compound Addition :

-

Controls :

-

Inoculation : Add 100 µL of the standardized bacterial suspension (OD 0.001) to wells in Columns 2–11.

Phase 3: Incubation and Readout

-

Seal : Seal plates with breathable membrane or parafilm to allow gas exchange but prevent drying.[1][2]

-

Incubate : 37°C, static, for 7 days .

-

Development :

-

Readout :

Workflow Visualization

Figure 1: Step-by-step workflow for Resazurin Microtiter Assay (REMA) targeting M. bovis.

Plate Layout Diagram

Figure 2: Simplified plate map. Outer wells (not shown) are filled with water.[1][2] Columns 2-10 contain drug dilutions.[1][2] Col 11 is Growth Control.[1][2] Col 12 is Sterility Control.

Data Analysis & Interpretation

| Result | Appearance (Resazurin) | Fluorescence (RFU) | Interpretation |

| Growth | Pink / Colorless | High (>2000) | Bacteria viable; Drug ineffective at this conc.[1][2] |

| Inhibition | Blue / Purple | Low (<500) | MIC Endpoint .[1][2] Bacteria inhibited.[1][2] |

| Contamination | Pink in Sterility Control | High in SC | Assay Invalid.[1][2] Discard. |

| Poor Growth | Blue in Growth Control | Low in GC | Assay Invalid.[1][2] Check inoculum viability.[1][2] |

Calculation: The MIC is defined as the lowest concentration of Aranciamycin A that prevents the color change from blue to pink.

References

-

Khalil, Z., et al. (2015). "Aranciamycins I and J, Antimycobacterial Anthracyclines from an Australian Marine-Derived Streptomyces sp."[1][2] Journal of Natural Products, 78(4), 949–952.

-

Clinical and Laboratory Standards Institute (CLSI).[1][2][7] (2018). "Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes; Approved Standard—Third Edition."[8] CLSI Document M24.

-

Palomino, J.C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722.

-

Nachtigall, J., et al. (2010). "Aranciamycin Anhydride, a New Anthracycline-Type Antibiotic Isolated From Streptomyces sp.[1][2][9] Tü 6384."[1][2][9] The Journal of Antibiotics, 63, 397–399.[9] [1][2]

Sources

- 1. Aranciamycin | C27H28O12 | CID 15177995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aranciamycin J | C26H26O11 | CID 122177931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. Basic Chemical Data [dtp.cancer.gov]

- 6. oamjms.eu [oamjms.eu]

- 7. researchgate.net [researchgate.net]

- 8. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]

- 9. Aranciamycin anhydride, a new anthracycline-type antibiotic isolated from Streptomyces sp. Tü 6384(*) [pubmed.ncbi.nlm.nih.gov]

Application Note: Solubility and Stock Solution Preparation of Aranciamycin A in DMSO

Abstract & Introduction

Aranciamycin A is a bioactive anthracycline antibiotic produced by Streptomyces species.[1][2] Structurally characterized by a naphthacenedione core, it exhibits significant cytotoxic activity against Gram-positive bacteria (e.g., Mycobacterium bovis, Bacillus subtilis) and select human cancer cell lines.[1][3]

This Application Note provides a rigorous, standardized protocol for the solubilization, handling, and storage of Aranciamycin A. Due to the compound's hydrophobic nature and sensitivity to environmental factors, proper stock solution preparation in Dimethyl Sulfoxide (DMSO) is critical to ensure experimental reproducibility and compound stability.[1]

Physicochemical Profile

Before handling, verify the specific identity of your lot, as "Aranciamycin" refers to a family of related congeners (A, B, anhydride, etc.).[1] This guide specifically addresses Aranciamycin A .

| Property | Specification | Notes |

| Compound Name | Aranciamycin A | Anthracycline class |

| CAS Number | 960622-70-2 | Distinct from Aranciamycin (CAS 72389-06-1) |

| Molecular Formula | ||

| Molecular Weight | 500.50 g/mol | Use this value for Molarity calculations |

| Appearance | Orange to Red Solid | Color is due to the conjugated anthraquinone system |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Recommended for stock solutions |

| Secondary Solvents | Methanol, Ethanol | Soluble, but higher volatility makes them less ideal for long-term frozen stocks |

| Aqueous Solubility | Poor / Insoluble | Requires organic co-solvent for biological assays |

Solubility & Stability Guidelines

Solvent Selection

-

DMSO (Recommended): Aranciamycin A is soluble in DMSO.[1][3][4] A concentration of 10 mM is the standard target for stock solutions, balancing solubility safety margins with ease of dilution. Higher concentrations (e.g., 20–50 mM) may be achievable but require empirical verification per batch.[1]

-

Aqueous Buffers: Do not attempt to dissolve the solid directly in water or PBS. It will precipitate.[1][5] Always prepare a concentrated DMSO stock first, then dilute into the aqueous medium.

Stability Factors[1][6]

-

Light Sensitivity: Anthracyclines are photo-labile.[1][3] Handle under low-light conditions or use amber vials.

-

Hygroscopicity: DMSO is hygroscopic (absorbs water from air).[1][3] Water uptake can cause the hydrophobic Aranciamycin A to precipitate over time. Always use anhydrous DMSO (≥99.9%) and seal containers tightly.[1][3]

-

Temperature:

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 500 µL of a 10 mM Aranciamycin A stock solution.

Reagents & Equipment[1][3]

-

Aranciamycin A solid (1 mg vial assumed for calculation).[1][3]

-

Anhydrous DMSO (Sigma-Aldrich or equivalent, cell-culture grade).[1][3]

-

Vortex mixer.[1]

-

Amber glass vials or foil-wrapped polypropylene tubes (1.5 mL).[1][3]

-

Pipettes and sterile tips.[1]

Calculation Logic

For 1 mg of Aranciamycin A (

Note: If you have a different mass, use the formula above to adjust the volume.

Step-by-Step Procedure

-

Equilibration: Remove the Aranciamycin A vial from the freezer and allow it to equilibrate to room temperature for 15–20 minutes before opening. This prevents condensation from forming inside the vial.

-

Weighing (if bulk): If not using a pre-weighed vial, weigh the solid into an amber vial. Record the exact mass (e.g., 1.2 mg).

-

Solvent Addition: Calculate the required DMSO volume based on the exact mass. Add the DMSO directly to the vial.

-

Tip: Pipette the DMSO down the sides of the vial to wash any powder adhering to the walls.

-

-

Dissolution:

-

Aliquoting: Immediately dispense the stock solution into small, single-use aliquots (e.g., 20–50 µL) in sterile tubes.

-

Storage: Label with Compound Name, Concentration, Solvent, and Date. Store at -20°C or -80°C protected from light.

Visual Workflows

Preparation Workflow

Figure 1: Step-by-step workflow for preparing a stable stock solution of Aranciamycin A.

Solubility Troubleshooting Logic

Figure 2: Decision tree for troubleshooting solubility issues during stock preparation.

Usage in Biological Assays[1][6][7][9]

-

Dilution Strategy:

-

Keep the final DMSO concentration in your cell culture or enzymatic assay below 0.5% (v/v) (ideally <0.1%) to avoid solvent toxicity.[1][3]

-

Example: To achieve a 10 µM assay concentration from a 10 mM stock:

-

Dilute 10 mM stock 1:100 in media

100 µM (Intermediate). -

Dilute Intermediate 1:10 in media

10 µM (Final).

-

-

-

Precipitation Check:

-

When diluting the DMSO stock into aqueous media, watch for immediate precipitation (cloudiness).[1] If observed, prepare an intermediate dilution in DMSO or Ethanol before the final step into water.

-

Safety & Handling (E-E-A-T)

-

Hazard Identification: Aranciamycin A is a cytotoxic anthracycline. Treat as a potential mutagen and reproductive toxin.[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood or biological safety cabinet to prevent inhalation.[1]

-

Waste Disposal: Dispose of all Aranciamycin A waste as hazardous chemical waste, specifically noting "Cytotoxic/Anthracycline" on the tag.

References

-

Khalil, Z. G., Raju, R., Piggott, A. M., et al. (2015).[1] Aranciamycins I and J, antimycobacterial anthracyclines from an Australian marine-derived Streptomyces sp.[1][3][7] Journal of Natural Products, 78(4), 949-952.[1][3][7] [Link]

-

National Center for Biotechnology Information. (2023).[1][3] PubChem Compound Summary for CID 44563968, Aranciamycin A. Retrieved from [Link][1][3]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Aranciamycin anhydride, a new anthracycline-type antibiotic isolated from Streptomyces sp. Tü 6384(*) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A 201A | C37H50N6O14 | CID 145720665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. caymanchem.com [caymanchem.com]

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Issues of Aranciamycin A

Prepared by: Senior Application Scientist, Advanced Bio-Formulations

Welcome to the technical support guide for Aranciamycin A. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve the common challenges associated with the poor aqueous solubility of Aranciamycin A. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Aranciamycin A, and why is its solubility in aqueous media a significant concern?

Aranciamycin A is a natural product belonging to the anthracycline class of antibiotics, isolated from Streptomyces species.[1][2] Its chemical structure is characterized by a large, tetracyclic anthraquinone backbone linked to a sugar moiety, making it a relatively large (M.W. 544.5 g/mol ) and hydrophobic molecule.[2][3]

This inherent hydrophobicity leads to very low solubility in water and aqueous buffer systems commonly used in biological assays (e.g., cell culture media, phosphate-buffered saline). Poor solubility is a critical experimental hurdle because:

-

Precipitation: The compound can precipitate out of solution when diluted into your aqueous assay medium, drastically reducing its effective concentration at the target site.

-

Inaccurate Potency: Undissolved compound is not biologically available, which can lead to a significant underestimation of its true potency (e.g., IC50, EC50).[4]

-

Poor Reproducibility: Inconsistent solubility between experiments can result in high data variability and unreliable structure-activity relationships (SAR).[4]

Effectively addressing solubility is the first step toward obtaining meaningful and reproducible biological data.

Q2: I've added Aranciamycin A to my cell culture medium, and I'm seeing strange results. What are the initial signs of a solubility problem?

Solubility issues can manifest in several ways, some more subtle than others:

-

Visual Precipitation: The most obvious sign is the appearance of a cloudy suspension, fine particles, or a visible pellet after centrifugation. The orange-yellow color of Aranciamycin may make precipitates more apparent.[2]

-

Inconsistent Results: You may observe a lack of a clear dose-response curve or widely variable results between replicate wells or experiments.

-

"Activity Cliff": The compound may appear completely inactive up to a certain concentration and then show abrupt, high activity or toxicity, which can be an artifact of precipitation at higher concentrations.

-

Microscopic Observation: When examining cell plates under a microscope, you might see crystalline structures or amorphous aggregates of the compound that are not part of the cellular morphology.

Q3: What is the recommended first-line approach for dissolving Aranciamycin A for an in vitro assay?

The most direct and widely accepted method is the co-solvent approach .[5][6] This involves dissolving the compound in a small volume of a water-miscible organic solvent to create a high-concentration stock solution, which is then serially diluted into the final aqueous assay medium.

For Aranciamycin A, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO) . DMSO is a powerful but relatively polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[4]

Q4: I'm using DMSO as a co-solvent. What is the maximum concentration I can safely use in my cell-based assays without it interfering with the results?

This is a critical consideration for data integrity. While DMSO is an excellent solvent, it can exert biological effects and cytotoxicity on its own. As a general rule, the final concentration of DMSO in your assay medium (i.e., the concentration your cells are exposed to) should be kept as low as possible.

-

Recommended Maximum: ≤ 0.5% (v/v) . Many cell lines can tolerate up to 1%, but this should be determined empirically.

-

Ideal Target: ≤ 0.1% (v/v) . At this level, the effects of DMSO are negligible for most cell types and assays.[7]

Crucially, every experiment must include a "vehicle control" group. This control should contain cells treated with the same final concentration of DMSO as your highest drug concentration to ensure that any observed effects are due to Aranciamycin A and not the solvent.[7]

Troubleshooting Guide: Protocols & Advanced Strategies

If you encounter solubility issues, follow this logical progression of troubleshooting steps. Start with the standard protocol and only advance to more complex methods if necessary.

Figure 1: Decision workflow for troubleshooting Aranciamycin A solubility.

Method 1: The Co-Solvent Approach (Standard Protocol)

This protocol details the standard method for preparing Aranciamycin A for biological experiments. The key is to create a concentrated stock that allows for significant dilution into the final medium, minimizing the final solvent concentration.

Experimental Protocol: DMSO Stock Preparation & Dilution

-

Weighing the Compound: Accurately weigh out your desired amount of Aranciamycin A powder (e.g., 1 mg) in a sterile microfuge tube or glass vial.

-

Preparing the Stock Solution:

-

Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock. A starting concentration of 10-20 mM is common. For Aranciamycin A (MW = 544.5 g/mol ), to make a 10 mM stock from 1 mg:

-

Volume (L) = (Mass (g) / MW ( g/mol )) / Molarity (mol/L)

-

Volume (µL) = ((0.001 g / 544.5 g/mol ) / 0.010 mol/L) * 1,000,000 = 183.6 µL

-

-

Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath or sonication can aid dissolution if needed, but be mindful of compound stability.

-

-

Intermediate Dilution (Optional but Recommended):

-

To avoid precipitation from "solvent shock," perform an intermediate dilution of your DMSO stock into your complete assay medium (e.g., DMEM + 10% FBS).

-

For example, dilute the 10 mM stock 1:100 into the medium to create a 100 µM intermediate solution. This solution now contains 1% DMSO.

-

-

Final (Working) Dilutions:

-

Perform your final serial dilutions from the 100 µM intermediate solution using the complete assay medium. For instance, a 1:2 serial dilution from 100 µM will yield 50 µM, 25 µM, etc.

-

The final DMSO concentration in the 100 µM well will be 1%, in the 50 µM well it will be 0.5%, and so on. Ensure your highest concentration does not exceed the tolerance of your cell line.

-

Figure 2: Experimental workflow for the co-solvent dilution method.

Troubleshooting Co-Solvent Issues

-

Problem: Precipitation occurs immediately upon dilution into the aqueous medium.

-

Causality: The aqueous environment is highly polar, and when the hydrophobic drug is rapidly transferred from the non-polar DMSO environment, it can crash out of solution before it can be properly solvated.

-

Solution 1: Lower the concentration of your stock solution (e.g., from 20 mM to 5 mM). This requires using a larger volume of stock for your dilutions, which will increase the final DMSO percentage, so calculate this carefully.

-

Solution 2: Add the DMSO stock to the assay medium dropwise while vortexing to improve mixing and reduce localized high concentrations of the compound.

-

Solution 3: Consider adding a small amount of serum (e.g., FBS) or a protein like Bovine Serum Albumin (BSA) to your dilution buffer. The proteins can help stabilize the hydrophobic compound and prevent precipitation.

-

Table 1: Comparison of Common Co-Solvents

| Co-Solvent | Properties | Recommended Final Conc. (Cell-Based Assays) | Notes |

| DMSO | Strong, polar aprotic solvent | < 0.5% | Gold standard; can induce cell differentiation or stress at >1%.[7] |

| Ethanol | Polar protic solvent | < 0.5% | Less effective for highly hydrophobic compounds; can be cytotoxic. |

| Propylene Glycol (PG) | Less toxic than DMSO/Ethanol | < 1.0% | Often used in in vivo formulations; can increase medium viscosity.[5] |

| PEG 400 | Polyethylene Glycol | < 1.0% | Low toxicity; good for preclinical formulations.[5] |

Method 2: pH Adjustment

-

Causality: Aranciamycin has been described as an acidic compound, suggesting it contains functional groups (likely phenols on the anthraquinone core) that can be deprotonated.[2] By increasing the pH of the medium, you can shift the equilibrium towards the ionized (salt) form of the molecule. This charged species is generally more polar and thus more soluble in water.[8]

-

When to Use: This method is suitable if the co-solvent approach fails and if your biological assay is tolerant of minor pH changes. Note that cell culture media are typically buffered to a narrow physiological range (pH 7.2-7.4), and significant deviations can be cytotoxic.

Experimental Protocol: pH-Dependent Solubility Test

-

Prepare a series of buffers at different pH values (e.g., pH 6.0, 7.4, 8.0, 9.0).

-

Add a fixed amount of Aranciamycin A powder to a fixed volume of each buffer.

-

Equilibrate the samples by shaking or rotating for several hours at a controlled temperature.

-

Centrifuge the samples to pellet any undissolved compound.

-

Carefully collect the supernatant and measure the concentration of dissolved Aranciamycin A using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Plot solubility versus pH to determine if there is a significant improvement in alkaline conditions.

Self-Validation: If solubility increases at higher pH, you must confirm that the compound remains chemically stable at that pH over the duration of your experiment.[9] This can be checked by analyzing the sample by HPLC over time to look for the appearance of degradation peaks.

Method 3: Advanced Formulation Strategies

When standard methods are insufficient, particularly for in vivo studies or challenging in vitro systems, advanced formulation strategies may be required. These methods are more complex and require specialized expertise.

| Strategy | Mechanism of Action | Best For | Considerations |

| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They encapsulate the hydrophobic drug, forming an inclusion complex that is water-soluble.[7][8] | In vitro assays where co-solvents interfere. | May alter drug-target binding kinetics; requires screening for the best type of cyclodextrin. |

| Liposomal Formulation | The drug is encapsulated within a lipid bilayer vesicle. This is a well-established technique for other anthracyclines like doxorubicin.[10][11][12] | In vitro and in vivo delivery, reducing toxicity. | Complex preparation; particle size and stability must be characterized. Can alter cellular uptake mechanisms.[13] |

| Nanoparticle Systems | Entrapping or conjugating the drug to polymeric nanoparticles or nanohydrogels to create a stable, aqueous dispersion.[14][15] | Enhancing bioavailability for both in vitro and in vivo use. | Requires expertise in polymer chemistry and nanoparticle characterization. |

References

-

Capon, R. J., Stewart, M., Ratnayake, R., Lacey, E., & Gill, J. H. (2017). Aranciamycins I and J, new anthracyclines from an Australian marine-derived Streptomyces sp. (CMB-M0150). The Journal of Antibiotics, 70(10), 1030–1033. [Link]

-

ADMET (2023). Co-solvency and anti-solvent method for the solubility enhancement. ADMET & DMPK. [Link]

-

Nachtigall, J., et al. (2011). Aranciamycin Anhydride, a New Anthracycline-Type Antibiotic Isolated from Streptomyces sp. TUE 6384. ChemInform. [Link]

-

Gala, F., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

-

Zafar, S., et al. (2020). Methods to improve the solubility of therapeutical natural products: a review. ResearchGate. [Link]

-

Daily, J., & Amr, B. S. (2023). Anthracycline Toxicity. StatPearls. [Link]

-

Nielsen, G. D., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. [Link]

-

Patel, K., et al. (2021). Pharmacological strategies to reduce anthracycline-associated cardiotoxicity in cancer patients. Expert Opinion on Pharmacotherapy. [Link]

-